molecular formula C22H24N2O5 B11311612 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

Cat. No.: B11311612
M. Wt: 396.4 g/mol
InChI Key: UVVJQTSPMMNUAT-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a furochromenyl group with a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromenyl Core: This step involves the cyclization of a suitable precursor, such as a 3,5-dimethylphenol derivative, under acidic or basic conditions to form the furochromenyl structure.

    Introduction of the Piperidine Carboxamide Group: The furochromenyl intermediate is then reacted with a piperidine derivative, such as piperidine-4-carboxylic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide is unique due to the combination of the furochromenyl and piperidine carboxamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

1-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-12-11-28-18-10-19-17(9-16(12)18)13(2)15(22(27)29-19)3-4-20(25)24-7-5-14(6-8-24)21(23)26/h9-11,14H,3-8H2,1-2H3,(H2,23,26)

InChI Key

UVVJQTSPMMNUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCC(CC4)C(=O)N)C

Origin of Product

United States

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